molecular formula C8H13N3O B1391783 (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol CAS No. 1221792-15-9

(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol

Cat. No.: B1391783
CAS No.: 1221792-15-9
M. Wt: 167.21 g/mol
InChI Key: OMXZUACVERIOMC-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique seven-five fused bicyclic structure, which is relatively novel compared to the more commonly studied six-five fused heterocycles .

Biochemical Analysis

Biochemical Properties

(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways . Additionally, it may bind to specific proteins, altering their conformation and function, which can have significant implications for cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, this compound can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in chromatin structure and gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exert beneficial effects, such as modulating signaling pathways and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration ranges.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it may inhibit or activate enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. Additionally, this compound can affect the levels of specific metabolites, such as ATP, NADH, and reactive oxygen species, which play critical roles in cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . For instance, it may be actively transported into cells by membrane transporters, such as ABC transporters, or passively diffuse across cell membranes. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may be localized to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be targeted to the mitochondria by mitochondrial targeting sequences, affecting mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol typically begins with commercially available methyl pyrazole 3,5-dicarboxylate. This precursor is alkylated with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is achieved using borane, and the resulting amine is protected using a tert-butyloxycarbonyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes described above can be adapted for larger-scale production. The use of commercially available starting materials and standard organic synthesis techniques makes this compound accessible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The seven-five fused bicyclic structure of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol provides unique chemical and biological properties that are not observed in the more traditional six-five fused heterocycles. This uniqueness makes it a valuable scaffold for drug design and other scientific applications .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-6-7-4-8-5-9-2-1-3-11(8)10-7/h4,9,12H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXZUACVERIOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677765
Record name (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-15-9
Record name (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Reactant of Route 2
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Reactant of Route 3
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Reactant of Route 4
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Reactant of Route 5
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol
Reactant of Route 6
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol

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